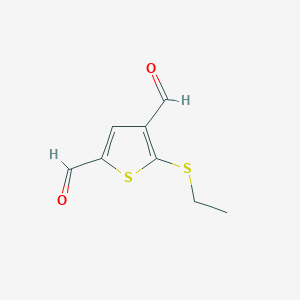![molecular formula C19H22O5 B4920582 methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate](/img/structure/B4920582.png)
methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate, also known as MMPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MMPPB belongs to the class of benzoate esters and exhibits a wide range of biological activities.
Applications De Recherche Scientifique
Methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate has been studied extensively for its potential applications in drug discovery. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has been shown to inhibit the growth of cancer cells and suppress tumor angiogenesis by blocking the VEGF signaling pathway. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to inhibit platelet aggregation and reduce thrombus formation.
Mécanisme D'action
The mechanism of action of methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate is not fully understood. However, it has been shown to inhibit the VEGF signaling pathway by blocking the activation of VEGFR-2 and downstream signaling molecules such as ERK1/2 and Akt. This compound also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and suppress tumor angiogenesis by blocking the VEGF signaling pathway. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential treatment for cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate in lab experiments is its wide range of biological activities. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of the mechanism of action of this compound, which is not fully understood. Further studies are also needed to determine the optimal dosage and administration route of this compound for the treatment of various diseases. Additionally, more studies are needed to investigate the potential side effects of this compound and its long-term safety profile.
Méthodes De Synthèse
Methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 2-methoxy-4-methylphenol with 3-chloropropyl-4-methoxybenzoate to form 3-(2-methoxy-4-methylphenoxy)propyl-4-methoxybenzoate. This intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a base to yield this compound. The overall yield of this compound synthesis is approximately 40%.
Propriétés
IUPAC Name |
methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-14-5-10-17(18(13-14)21-2)24-12-4-11-23-16-8-6-15(7-9-16)19(20)22-3/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMJXFADMVGFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B4920518.png)


![3-allyl-5-{2-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920551.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B4920565.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B4920567.png)
acetate](/img/structure/B4920575.png)
![1-benzyl-5-[(butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920584.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4920585.png)


![1-[(3,4-dimethoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B4920616.png)

